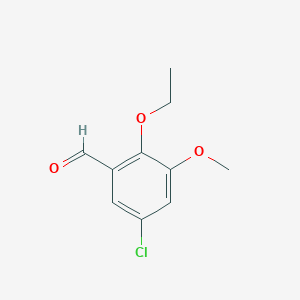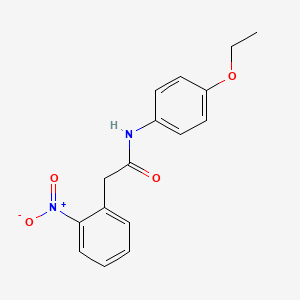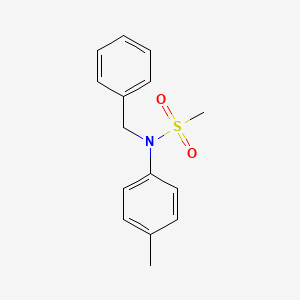![molecular formula C18H16N2O3S B5697674 3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid is a chemical compound that is commonly referred to as CAMB. It is a synthetic derivative of benzoic acid and has been widely used in scientific research. CAMB is known for its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs.
Mécanisme D'action
CAMB exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. CAMB inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
CAMB has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. CAMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CAMB in lab experiments is its potent anti-inflammatory and anti-cancer properties. CAMB has been shown to be effective in inhibiting the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using CAMB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CAMB. One area of research is the development of new drugs based on CAMB for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of CAMB, which could lead to the development of more potent and selective drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of CAMB could provide valuable information for the development of new drugs.
Méthodes De Synthèse
CAMB can be synthesized through a multistep process that involves the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride. The cinnamoyl chloride is then reacted with 2-amino-3-methylbenzoic acid to form the intermediate product, which is further reacted with thiourea to yield CAMB.
Applications De Recherche Scientifique
CAMB has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and asthma. CAMB has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
2-methyl-3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-14(17(22)23)8-5-9-15(12)19-18(24)20-16(21)11-10-13-6-3-2-4-7-13/h2-11H,1H3,(H,22,23)(H2,19,20,21,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQBKOHUZOVGT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)



![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)

![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)
